4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Catalog No.
S800374
CAS No.
137090-44-9
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-o...

CAS Number

137090-44-9

Product Name

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3

InChI Key

DQTOUJFUSUPWOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the chloromethyl group at position 4 and a methylphenyl group at position 2 contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The reactivity of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can be attributed to its functional groups. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex heterocycles.

The synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole typically involves the following steps:

  • Formation of the Oxazole Ring: A precursor compound containing an appropriate carboxylic acid or aldehyde can be reacted with an amine in the presence of a dehydrating agent to form the oxazole ring.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.
  • Methylation: The methyl group at position 5 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique properties could be explored in creating advanced materials with specific functionalities.
  • Chemical Intermediates: This compound can act as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazoleStructureContains a different phenyl substitution (3-methyl)
2-Methyl-5-(methylthio)-1,3-oxazoleStructureContains a thiomethyl group instead of chloromethyl
4-Methoxy-5-methyl-2-(4-methylphenyl)-1,3-oxazoleStructureFeatures a methoxy group instead of chloromethyl

The unique combination of the chloromethyl and methylphenyl groups in 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole distinguishes it from these similar compounds, potentially imparting distinct chemical reactivity and biological activity .

XLogP3

3.2

Wikipedia

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Dates

Last modified: 08-15-2023

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